N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N'-[2-(trifluoromethoxy)phenyl]urea
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Overview
Description
N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N’-[2-(trifluoromethoxy)phenyl]urea is a compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused with the pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N’-[2-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is carried out under mild conditions at room temperature, making it an efficient and operationally simple one-pot synthesis . The reaction conditions are tolerant to various functional groups, providing facile access to the desired triazolopyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening techniques can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N’-[2-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in various substituted triazolopyridine derivatives.
Scientific Research Applications
N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N’-[2-(trifluoromethoxy)phenyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N’-[2-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A similar compound with a triazolopyridine core but different substituents.
3-Methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines: Compounds with a similar core structure but different functional groups.
Uniqueness
N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N’-[2-(trifluoromethoxy)phenyl]urea is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H12F3N5O2 |
---|---|
Molecular Weight |
351.28 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H12F3N5O2/c16-15(17,18)25-11-6-2-1-5-10(11)20-14(24)19-9-13-22-21-12-7-3-4-8-23(12)13/h1-8H,9H2,(H2,19,20,24) |
InChI Key |
JYZFQIZPOOYERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=C3N2C=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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